molecular formula C10H7N3O2 B14041417 Methyl 4-cyano-1H-indazole-6-carboxylate

Methyl 4-cyano-1H-indazole-6-carboxylate

Cat. No.: B14041417
M. Wt: 201.18 g/mol
InChI Key: YWMJRSHEXUIBNB-UHFFFAOYSA-N
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Description

Methyl 4-cyano-1H-indazole-6-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyano-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyano-1H-indazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-1H-indazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-cyano-1H-indazole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-cyano-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-indazole-6-carboxylate
  • Methyl 4-imidazolecarboxylate
  • 4-cyano-1H-indazole

Uniqueness

Methyl 4-cyano-1H-indazole-6-carboxylate is unique due to the presence of both the cyano and ester functional groups, which provide distinct reactivity and potential for derivatization. This makes it a versatile compound for various synthetic and research applications .

Biological Activity

Methyl 4-cyano-1H-indazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C₉H₈N₂O₂
  • CAS Number : 1448260-45-4

The presence of both cyano and carboxylate functional groups within the indazole framework contributes to its reactivity and biological interactions, making it distinct from other indazole derivatives.

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets. The cyano group can participate in hydrogen bonding, while the carboxylate group may form ionic bonds with proteins, influencing enzyme activity and receptor interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays demonstrated its effectiveness against a range of bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies revealed that the compound induces apoptosis in various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:

Cell Line IC50 (µM) Mechanism Reference
HeLa (cervical cancer)15Apoptosis induction
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)18ROS generation

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects. It inhibits key inflammatory mediators, which may be beneficial in treating conditions like arthritis and other inflammatory disorders.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. The results indicated that the compound significantly inhibited bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Research on Anticancer Activity

In a controlled laboratory setting, researchers tested the effects of this compound on cancer cell lines. The findings demonstrated that the compound not only inhibited cell proliferation but also triggered apoptotic pathways, indicating its dual action as both an antiproliferative and pro-apoptotic agent .

Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

methyl 4-cyano-1H-indazole-6-carboxylate

InChI

InChI=1S/C10H7N3O2/c1-15-10(14)6-2-7(4-11)8-5-12-13-9(8)3-6/h2-3,5H,1H3,(H,12,13)

InChI Key

YWMJRSHEXUIBNB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C=NNC2=C1)C#N

Origin of Product

United States

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